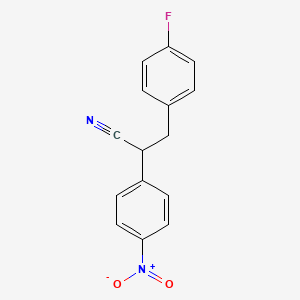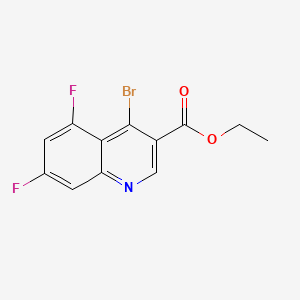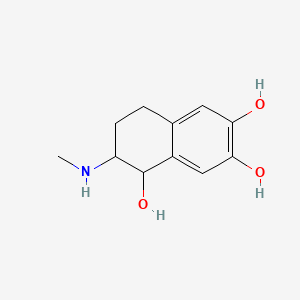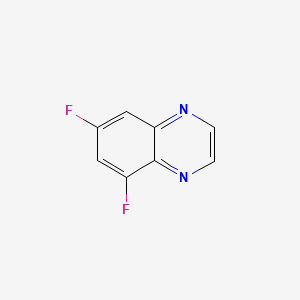![molecular formula C12H12O5 B594786 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid CAS No. 1262212-30-5](/img/new.no-structure.jpg)
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to a benzopyran system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one: Shares a similar dioxolo ring structure but differs in its overall molecular framework.
7,8-Dihydro-1,3-dioxolo[4,5-g]-quinazolin-6(5H)-one: Another compound with a dioxolo ring, used in different research contexts.
Uniqueness
7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
特性
CAS番号 |
1262212-30-5 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.223 |
IUPAC名 |
2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14) |
InChIキー |
HHWSGNMQXORSON-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3 |
同義語 |
7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


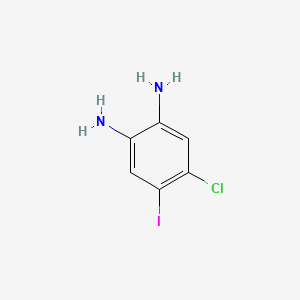
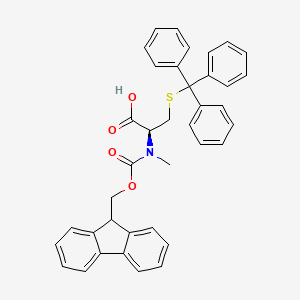
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
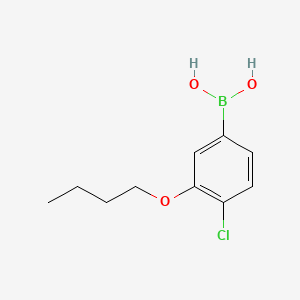
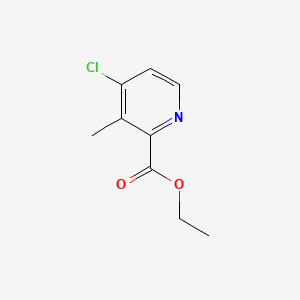
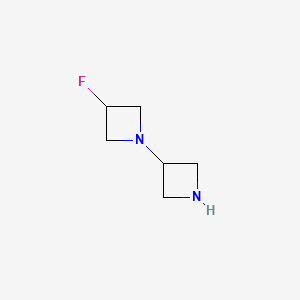
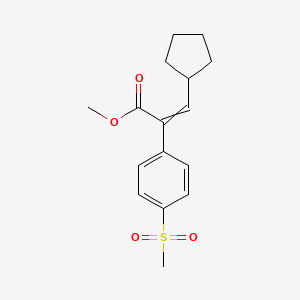
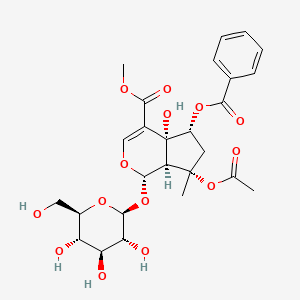
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B594720.png)
